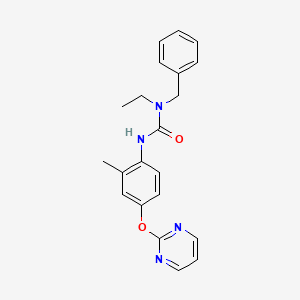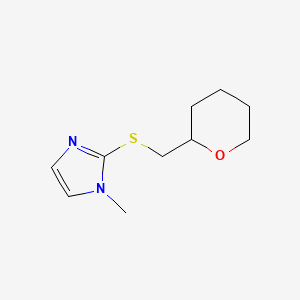
1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea, also known as BE-3-2-2, is a synthetic compound that belongs to the class of phenylurea derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry due to its unique molecular structure and pharmacological properties.
Applications De Recherche Scientifique
1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. Several research studies have reported the anti-tumor activity of 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. It has been reported to inhibit the activity of tyrosine kinases, which are involved in cell signaling and growth. It also inhibits the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, it has been reported to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea is its relatively simple synthesis method, which makes it easy to obtain in large quantities for lab experiments. It has also been reported to have low toxicity, which makes it a promising candidate for further development. However, one of the limitations of 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea. One area of research is to further investigate its mechanism of action and identify the specific targets involved in its anti-tumor activity. Another area of research is to optimize the synthesis method to improve yield and purity. Additionally, there is a need to investigate the pharmacokinetics and pharmacodynamics of 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea in vivo to determine its potential as a therapeutic agent. Overall, 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea is a promising compound with potential applications in the field of medicinal chemistry, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea involves the reaction of 2-methyl-4-pyrimidin-2-ol with benzyl isocyanate in the presence of ethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. The synthesis of 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea has been reported in several research articles and has been optimized to improve yield and purity.
Propriétés
IUPAC Name |
1-benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-3-25(15-17-8-5-4-6-9-17)21(26)24-19-11-10-18(14-16(19)2)27-20-22-12-7-13-23-20/h4-14H,3,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDJHCKFFAKDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)OC3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide](/img/structure/B7535210.png)

![N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide](/img/structure/B7535218.png)
![2-(Oxolan-2-ylmethoxy)-1-[4-(2-phenylacetyl)piperazin-1-yl]propan-1-one](/img/structure/B7535222.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)
![2-[(3,4-dichlorophenyl)sulfonylamino]-N-(2-ethoxyphenyl)-4-methylsulfanylbutanamide](/img/structure/B7535230.png)
![3-(3-Fluorophenyl)-2-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535244.png)
![3-(3-Fluorophenyl)-2-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535247.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7535256.png)
![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]-3-(4-methoxy-1,3-benzothiazol-2-yl)urea](/img/structure/B7535264.png)
![Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate](/img/structure/B7535272.png)
![1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B7535274.png)
